Comparative Sweetness Intensity: Maltose vs. Sucrose and Other Disaccharides
Maltose exhibits a relative sweetness of 0.33 when sucrose is assigned a value of 1.0, making it significantly less sweet than sucrose and even less sweet than trehalose (0.45) [1]. This quantifiable difference in sweetening power is critical for formulations requiring reduced sweetness without sacrificing bulk or texture.
| Evidence Dimension | Relative Sweetness (Sucrose = 1.0) |
|---|---|
| Target Compound Data | 0.33 |
| Comparator Or Baseline | Sucrose: 1.0; Trehalose: 0.45; Lactose: 0.25 |
| Quantified Difference | 67% less sweet than sucrose; 27% less sweet than trehalose |
| Conditions | Standardized sensory evaluation against sucrose baseline |
Why This Matters
This quantitative difference allows formulators to precisely control sweetness intensity in products like nutritional supplements, confectioneries, and parenteral solutions where a milder sweet taste is required.
- [1] PMC. (2025). Table 1: Category, Sweetener, Relative Sweetness. Foods, 14(13), 2397. View Source
